Shp2-IN-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

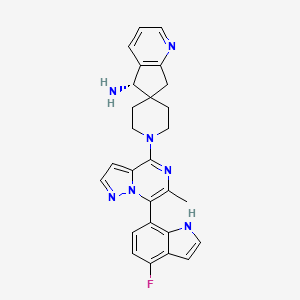

Molecular Formula |

C27H26FN7 |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

(5S)-1'-[7-(4-fluoro-1H-indol-7-yl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |

InChI |

InChI=1S/C27H26FN7/c1-16-24(19-4-5-20(28)17-6-11-31-23(17)19)35-22(7-12-32-35)26(33-16)34-13-8-27(9-14-34)15-21-18(25(27)29)3-2-10-30-21/h2-7,10-12,25,31H,8-9,13-15,29H2,1H3/t25-/m1/s1 |

InChI Key |

TXYIIUMBLYKJPV-RUZDIDTESA-N |

Isomeric SMILES |

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=C7C(=C(C=C6)F)C=CN7 |

Canonical SMILES |

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=C7C(=C(C=C6)F)C=CN7 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Allosteric Inhibition of Shp2: A Technical Guide to the Mechanism of Action of Shp2-IN-21

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Shp2-IN-21, a representative allosteric inhibitor of the Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (Shp2). Shp2 is a critical signaling node and a well-validated target in oncology. This document provides a comprehensive overview of the signaling pathways modulated by Shp2, the molecular interactions of its allosteric inhibitors, quantitative data on their inhibitory effects, and detailed experimental protocols for their characterization.

The Central Role of Shp2 in Cellular Signaling

Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in regulating various cellular processes, including proliferation, survival, differentiation, and migration.[1][2] It is a key transducer of signals downstream of multiple receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and PDGFR.[3][4] Dysregulation of Shp2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers, including leukemia, lung cancer, breast cancer, and neuroblastoma.[1]

Under basal conditions, Shp2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain. Upon stimulation by growth factors, Shp2 is recruited to phosphorylated tyrosine residues on RTKs or adaptor proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase activity of the PTP domain. Activated Shp2 then dephosphorylates its substrates, leading to the sustained activation of downstream signaling pathways, most notably the RAS-ERK (MAPK) pathway.

Mechanism of Action: Allosteric Inhibition of Shp2

This compound and its analogues, such as the well-characterized inhibitor SHP099, function through an allosteric mechanism. Instead of competing with substrates at the active site, these inhibitors bind to a novel pocket located at the interface of the N-SH2, C-SH2, and PTP domains. This binding event stabilizes the auto-inhibited conformation of Shp2, effectively locking the enzyme in its inactive state. By preventing the conformational change required for activation, allosteric inhibitors block the phosphatase activity of Shp2 and subsequently suppress downstream signaling.

The discovery of this allosteric site has been a significant breakthrough, as developing selective active-site inhibitors for phosphatases has been historically challenging due to the highly conserved nature of the catalytic domain. Allosteric inhibitors offer a promising therapeutic strategy by targeting a unique regulatory mechanism.

Signaling Pathway Modulation

The primary consequence of Shp2 inhibition by allosteric inhibitors is the suppression of the RAS-ERK signaling cascade. By preventing Shp2 activation, these inhibitors reduce the dephosphorylation of key signaling molecules, leading to decreased activation of Ras and its downstream effectors, including RAF, MEK, and ERK. This ultimately results in the inhibition of cancer cell proliferation and survival.

Quantitative Data

The inhibitory potency of allosteric Shp2 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The following table summarizes representative data for the well-characterized allosteric inhibitor SHP099, which serves as a proxy for this compound.

| Compound | Assay Type | Target | IC50 (µM) | Reference |

| SHP099 | Biochemical | Wild-Type Shp2 | 0.071 | |

| SHP099 | Cellular (p-ERK) | KYSE-520 cells | 0.250 | |

| SHP099 | Cellular (Proliferation) | KYSE-520 cells | 2.5 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize allosteric Shp2 inhibitors.

Biochemical Inhibition Assay (Enzymatic Assay)

This assay measures the direct inhibitory effect of a compound on the phosphatase activity of Shp2.

Materials:

-

Recombinant full-length human Shp2 protein.

-

A dually phosphorylated peptide substrate derived from the insulin receptor substrate 1 (IRS-1) to activate Shp2.

-

A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

-

Assay buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

384-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare a working solution of Shp2 enzyme (e.g., 0.625 nM) in the assay buffer.

-

To activate the full-length Shp2, pre-incubate the enzyme with the IRS-1 phosphopeptide (e.g., 500 nM) for 20 minutes at room temperature.

-

Serially dilute the test compound in DMSO and then into the assay buffer.

-

Add the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Add the pre-activated Shp2 enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate (e.g., 100 µM final concentration).

-

Monitor the fluorescence intensity (excitation/emission ~358/450 nm) over time.

-

Calculate the initial reaction velocity and determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein within intact cells. Ligand binding typically increases the thermal stability of the target protein.

Materials:

-

HEK293T cells expressing a tagged version of Shp2 (e.g., ePL-Shp2).

-

Cell culture medium and reagents.

-

Test compound.

-

PBS and lysis buffer.

-

PCR thermocycler or other heating device.

-

Enzyme fragment complementation (EFC) detection reagents.

-

Luminometer.

Procedure:

-

Seed the ePL-Shp2 expressing cells in a 384-well plate and culture overnight.

-

Treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 1 hour).

-

Heat the plate using a thermocycler across a range of temperatures to induce protein denaturation.

-

Lyse the cells to release the cellular proteins.

-

Add the EFC detection reagents. The amount of soluble, non-denatured ePL-Shp2 is proportional to the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal as a function of temperature for each compound concentration to generate melting curves. An increase in the melting temperature indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant Shp2 protein (ligand).

-

Test compound (analyte).

-

Running buffer (e.g., HBS-EP+).

-

Immobilization reagents (e.g., EDC, NHS).

Procedure:

-

Immobilize the Shp2 protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of the test compound in the running buffer.

-

Inject the different concentrations of the compound over the sensor surface at a constant flow rate.

-

Monitor the change in the refractive index, which is proportional to the amount of compound binding to the immobilized Shp2. This is recorded as a sensorgram.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

-

Regenerate the sensor surface to remove the bound compound.

-

Analyze the sensorgram data using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

This compound and other allosteric inhibitors represent a novel and promising class of targeted therapies for cancers driven by aberrant Shp2 activity. Their unique mechanism of action, which involves stabilizing the auto-inhibited conformation of Shp2, provides a distinct advantage over traditional active-site inhibitors. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these inhibitors, from their direct enzymatic inhibition and target engagement in cells to their detailed binding kinetics. A thorough understanding of their mechanism of action is crucial for their continued development and successful clinical translation.

References

- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

The Allosteric SHP2 Inhibitor SHP099: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Executive Summary: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated cancer target. For years, the highly conserved and positively charged active site of protein tyrosine phosphatases made developing specific inhibitors a formidable challenge. The discovery of SHP099, a first-in-class, potent, and orally bioavailable allosteric inhibitor, marked a significant breakthrough. This technical guide details the discovery, synthesis, and biological characterization of SHP099, offering a comprehensive resource for researchers in oncology and drug development. SHP099 locks the SHP2 protein in a closed, auto-inhibited conformation by binding to a novel allosteric tunnel, preventing its catalytic activity and downstream signaling, primarily through the RAS-ERK pathway.

Discovery of SHP099

The discovery of SHP099 was the result of a paradigm shift in targeting SHP2, moving away from the challenging catalytic site to allosteric modulation. Scientists at Novartis identified a novel allosteric binding pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1] This site is unique to SHP2 and not conserved in the closely related SHP1, providing a basis for high selectivity.[2]

A high-throughput screening (HTS) campaign was conducted to identify small molecules that could bind to this site and stabilize the auto-inhibited conformation of SHP2.[2] This effort, combined with structure-based drug design, led to the identification and optimization of a novel aminopyrazine scaffold. Subsequent structure-activity relationship (SAR) studies, which involved modifying the piperazine ring to a 4-methyl-4-aminopiperidine group and replacing a pyrimidine with a pyrazine core, culminated in the synthesis of SHP099.[2] This compound exhibited a dramatic improvement in biochemical potency and excellent selectivity.[2]

Quantitative Biological Data

SHP099 has been extensively characterized in a variety of biochemical and cellular assays. The following tables summarize its key quantitative metrics.

Table 1: Biochemical Activity and Target Engagement of SHP099

| Parameter | Target | Value | Reference |

| IC50 | SHP2 (wild-type) | 71 nM | |

| SHP2 (wild-type) | 690 nM | ||

| SHP2 (E76K mutant) | 2,896 nM | ||

| SHP2 (D61Y mutant) | 1,241 nM | ||

| SHP1 | No activity | ||

| Target Engagement (ΔTm) | SHP2 (wild-type) | +4.8 °C | |

| SHP2 (E76K mutant) | +1.2 °C |

Note: The discrepancy in wild-type SHP2 IC50 values may reflect different assay conditions.

Table 2: Cellular Activity of SHP099

| Assay Type | Cell Line | IC50 | Reference |

| p-ERK Inhibition | KYSE520 (Esophageal) | ~250 nM | |

| MDA-MB-468 (Breast) | ~250 nM | ||

| Cell Proliferation | MV4-11 (Leukemia) | 320 nM | |

| TF-1 (Leukemia) | 1,730 nM | ||

| KYSE520 (Esophageal) | 1,400 nM |

Table 3: Preclinical Pharmacokinetic Profile of SHP099 in Mice

| Parameter | Value | Reference |

| Administration Route | Oral (PO) | |

| Dose | 5 mg/kg | |

| Oral Exposure (AUC) | 565 µM/h | |

| Oral Bioavailability (%F) | 46% |

Signaling Pathways and Mechanism of Action

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial positive regulatory role in the RAS/mitogen-activated protein kinase (MAPK) signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphorylated adaptor proteins, where it dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This pathway is central to cell proliferation, differentiation, and survival.

SHP099 exerts its inhibitory effect through a novel allosteric mechanism. It binds to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding acts as a "molecular glue," stabilizing the native, auto-inhibited conformation of SHP2 where the N-SH2 domain blocks the PTP catalytic site, rendering it inactive. By preventing this conformational change, SHP099 effectively shuts down SHP2's ability to activate downstream signaling. The primary consequence of SHP099 treatment in sensitive cancer cells is the potent suppression of ERK phosphorylation.

Synthesis of SHP099

The chemical name for SHP099 is 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine . The synthesis involves the coupling of two key fragments: a substituted aminopyrazine core and a 4-amino-4-methylpiperidine side chain. While the exact proprietary synthesis route is not fully public, a plausible and representative synthesis can be conceptualized based on the synthesis of closely related aminopyrazine inhibitors. The general approach involves building the pyrazine core, followed by functionalization with the dichlorophenyl group and the piperidine moiety.

Experimental Protocols

This section provides an overview of the key methodologies used to characterize SHP099.

SHP2 Biochemical Potency Assay

The inhibitory activity of SHP099 on SHP2 phosphatase activity is determined using a fluorescence-based enzyme assay.

-

Principle: Recombinant full-length SHP2 protein is incubated with varying concentrations of the test compound (SHP099). A fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), is added to initiate the reaction.

-

Procedure:

-

Dispense SHP2 enzyme into a 96- or 384-well plate.

-

Add serially diluted SHP099 or DMSO vehicle control and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding the DiFMUP substrate.

-

Monitor the increase in fluorescence over time using a plate reader. The rate of product formation is proportional to enzyme activity.

-

-

Data Analysis: The reaction rates are plotted against inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Cellular p-ERK Inhibition Assay

This assay quantifies the ability of SHP099 to inhibit the SHP2-mediated RAS-ERK signaling pathway in intact cells.

-

Principle: A SHP2-dependent cancer cell line (e.g., KYSE520) is treated with SHP099, and the level of phosphorylated ERK (p-ERK) is measured.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serially diluted SHP099 for a specified time (e.g., 2 hours).

-

Lyse the cells and measure p-ERK levels using a sensitive immunoassay, such as an AlphaLISA, HTRF, or ELISA-based kit (e.g., SureFire).

-

-

Data Analysis: p-ERK signal is normalized to a control (e.g., total ERK or cell number) and plotted against SHP099 concentration to determine the cellular IC50.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is used to confirm the direct binding of SHP099 to the SHP2 protein and its stabilizing effect.

-

Principle: Ligand binding typically increases the thermal stability of a protein. This change in the melting temperature (Tm) can be measured by monitoring protein unfolding in the presence of a fluorescent dye that binds to exposed hydrophobic regions.

-

Procedure:

-

Mix recombinant SHP2 protein with a fluorescent dye (e.g., SYPRO Orange) and the test compound (SHP099) or DMSO control in a qPCR plate.

-

Heat the plate in a real-time PCR instrument using a thermal ramp.

-

Monitor the fluorescence intensity as a function of temperature.

-

-

Data Analysis: The melting temperature (Tm) is the inflection point of the sigmoidal melting curve. The change in melting temperature (ΔTm = Tm, SHP099 - Tm, DMSO) is calculated to quantify the stabilization effect. A positive ΔTm indicates direct binding.

In Vivo Tumor Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of SHP099 in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with SHP099, and tumor growth is monitored over time.

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., KYSE520) into the flank of nude mice.

-

Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.

-

Administer SHP099 (e.g., 75-100 mg/kg) or vehicle orally, once daily.

-

Measure tumor volume with calipers at regular intervals and monitor animal body weight as a measure of toxicity.

-

-

Data Analysis: Compare the average tumor volume of the treated group to the vehicle group over time. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study.

References

The Role of SHP2 Inhibition in the RAS-MAPK Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides a comprehensive overview of the role of SHP2 inhibitors in the RAS-MAPK pathway. While the request specified "Shp2-IN-21," a thorough search of publicly available scientific literature and databases did not yield specific quantitative data or detailed experimental protocols for a compound with this exact designation. Therefore, this document will focus on the well-characterized mechanisms and methodologies associated with potent SHP2 inhibitors, using data from representative molecules to illustrate key concepts and experimental approaches.

Introduction to SHP2 and the RAS-MAPK Pathway

The Src homology-2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial positive regulatory role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is a central regulator of cell proliferation, differentiation, survival, and metabolism. Dysregulation of the RAS-MAPK pathway is a hallmark of many human cancers, making its components, including SHP2, attractive targets for therapeutic intervention.[1][2]

SHP2 is ubiquitously expressed and is recruited to activated receptor tyrosine kinases (RTKs) or their associated docking proteins.[3] In its inactive state, the N-terminal SH2 domain of SHP2 blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain, resulting in autoinhibition. Upon growth factor stimulation, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or adaptor proteins like Grb2-associated binder 1 (GAB1), leading to a conformational change that relieves this autoinhibition and activates its phosphatase activity.

Activated SHP2 promotes RAS activation through multiple mechanisms. It can dephosphorylate specific residues on RTKs or docking proteins, creating binding sites for the Grb2-SOS1 complex, which in turn facilitates the exchange of GDP for GTP on RAS, leading to its activation. SHP2 can also dephosphorylate and inactivate Sprouty proteins, which are negative regulators of the RAS-MAPK pathway. By promoting the activation of RAS, SHP2 facilitates the downstream phosphorylation cascade involving RAF, MEK, and ERK, ultimately leading to the regulation of gene expression and cellular responses. Given its critical role as a positive regulator of this oncogenic pathway, the development of small molecule inhibitors of SHP2 has become a significant focus in cancer drug discovery.

Mechanism of Action of Allosteric SHP2 Inhibitors

Early efforts to develop SHP2 inhibitors focused on the active site of the PTP domain. However, due to the high conservation of the active site among protein tyrosine phosphatases, achieving selectivity with active-site inhibitors has been challenging. A breakthrough in the field was the discovery of allosteric inhibitors that bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains. These inhibitors stabilize the autoinhibited conformation of SHP2, preventing its activation and subsequent downstream signaling. This allosteric approach has led to the development of highly potent and selective SHP2 inhibitors with promising preclinical and clinical activity.

Figure 1: Mechanism of Allosteric SHP2 Inhibition.

Quantitative Data for Representative SHP2 Inhibitors

The following tables summarize the biochemical and cellular potency of several well-characterized allosteric SHP2 inhibitors. This data is provided to illustrate the typical potency of this class of compounds.

| Inhibitor | Target | IC50 | Assay Type | Reference |

| SHP099 | SHP2 (WT) | 71 nM | Biochemical | |

| RMC-4550 | SHP2 (WT) | 0.583 nM | Biochemical | MedChemExpress |

| TNO155 | SHP2 (WT) | 11 nM | Biochemical | |

| IACS-13909 | SHP2 (WT) | 15.7 nM | Biochemical | |

| PF-07284892 | SHP2 (WT) | 21 nM | Biochemical | |

| CNBDA | SHP2 (PTP domain) | 5.0 µM | Biochemical | |

| 11a-1 | SHP2 (PTP domain) | 0.2 µM | Biochemical |

Table 1: Biochemical Potency of Representative SHP2 Inhibitors

| Inhibitor | Cell Line | EC50 (pERK) | Cancer Type | Reference |

| RMC-4550 | NCI-H1838 | 29 nM | Lung Cancer | |

| RMC-4550 | MeWo | 24 nM | Melanoma | |

| PF-07284892 | Various | Low nM | Various |

Table 2: Cellular Potency of Representative SHP2 Inhibitors

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SHP2 inhibitors and their impact on the RAS-MAPK pathway.

SHP2 Biochemical Inhibition Assay (DiFMUP-based)

This assay measures the direct inhibitory effect of a compound on the phosphatase activity of SHP2 using a fluorogenic substrate.

Materials:

-

Recombinant full-length human SHP2

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay buffer: 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

Test compound (e.g., Shp2-IN-XX) dissolved in DMSO

-

384-well black microplates

-

Plate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of SHP2 enzyme solution (e.g., 2 nM final concentration) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 10 µL of DiFMUP substrate solution (e.g., 100 µM final concentration) to each well.

-

Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cultured cells expressing endogenous SHP2

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Western blot reagents and antibodies (anti-SHP2, secondary antibody)

Procedure:

-

Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble SHP2 in each sample by Western blotting.

-

Quantify the band intensities and plot the percentage of soluble SHP2 against the temperature to generate melting curves for both vehicle- and compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

RAS Activation (GTP-RAS Pulldown) Assay

This assay measures the levels of active, GTP-bound RAS in cells. Inhibition of SHP2 is expected to decrease the amount of GTP-RAS.

Materials:

-

Cultured cells

-

Growth factor (e.g., EGF) for stimulation

-

Test compound

-

Lysis/Binding/Wash Buffer

-

GST-Raf1-RBD (RAS-binding domain) beads

-

2x SDS-PAGE sample buffer

-

Western blot reagents and antibodies (anti-pan-RAS, secondary antibody)

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with the test compound or vehicle for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse with ice-cold Lysis/Binding/Wash Buffer.

-

Clarify the lysates by centrifugation.

-

Normalize the protein concentration of the lysates.

-

Incubate an aliquot of each lysate with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation to pull down GTP-RAS.

-

Wash the beads several times with Lysis/Binding/Wash Buffer.

-

Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.

-

Analyze the eluted samples and total cell lysates by Western blotting using an anti-pan-RAS antibody.

-

A decrease in the amount of pulled-down RAS in compound-treated samples compared to the stimulated control indicates inhibition of RAS activation.

Phospho-ERK (pERK) Western Blot

This assay assesses the phosphorylation status of ERK, a key downstream effector in the RAS-MAPK pathway. SHP2 inhibition should lead to a reduction in pERK levels.

Materials:

-

Cultured cells

-

Growth factor for stimulation

-

Test compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Western blot reagents

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

Procedure:

-

Follow steps 1-4 from the RAS Activation Assay protocol.

-

Wash the cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clarify the lysates and normalize protein concentrations.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against pERK overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system.

-

Strip the membrane and re-probe for total ERK and a loading control to ensure equal protein loading.

-

A decrease in the pERK/total ERK ratio in compound-treated samples indicates inhibition of the RAS-MAPK pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the SHP2-RAS-MAPK signaling pathway and a typical experimental workflow for evaluating SHP2 inhibitors.

Figure 2: SHP2 in the RAS-MAPK Signaling Pathway.

Figure 3: Experimental Workflow for SHP2 Inhibitor Evaluation.

Conclusion

SHP2 is a critical positive regulator of the RAS-MAPK signaling pathway, and its inhibition represents a promising therapeutic strategy for cancers driven by this pathway. Allosteric inhibitors of SHP2 have demonstrated potent and selective activity in preclinical models, leading to their evaluation in clinical trials. The experimental protocols and workflows detailed in this guide provide a robust framework for the characterization of novel SHP2 inhibitors and the elucidation of their mechanism of action. Further research into the development of next-generation SHP2 inhibitors and their combination with other targeted therapies holds the potential to improve outcomes for patients with RAS-MAPK-driven malignancies.

References

An In-depth Technical Guide to SHP2 Inhibition for Cancer Therapy

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific public domain information is available for a molecule designated "Shp2-IN-21". This guide provides a comprehensive overview of the proto-oncoprotein SHP2 as a therapeutic target and the core principles of its inhibition, using data from well-characterized, exemplary allosteric SHP2 inhibitors.

Introduction: SHP2 as a Proto-Oncogenic Target

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical transducer of signaling pathways downstream of multiple receptor tyrosine kinases (RTKs).[1][2] SHP2 plays a pivotal role in regulating cell growth, differentiation, and survival, primarily through the activation of the RAS/mitogen-activated protein kinase (MAPK) signaling cascade.[3][4]

Unlike most phosphatases which act as tumor suppressors by negatively regulating kinase signaling, SHP2 is the first identified bona fide oncoprotein in the PTP superfamily.[5] Gain-of-function mutations and overexpression of SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies, including leukemia, lung cancer, breast cancer, and glioblastoma. Its central role in promoting oncogenic signaling and mediating resistance to targeted therapies makes SHP2 a compelling target for anticancer drug development.

This guide delves into the mechanism of SHP2, its role in oncogenic signaling, the quantitative profiles of its inhibitors, and the detailed experimental protocols used for their characterization.

Mechanism of SHP2 Action and Allosteric Inhibition

SHP2 consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. Under basal conditions, the N-SH2 domain directly binds to and blocks the active site of the PTP domain, holding the enzyme in a closed, autoinhibited conformation.

Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or their associated adaptor proteins via its SH2 domains. This binding event induces a conformational change that releases the N-SH2 domain from the PTP active site, transitioning SHP2 to its active, open state.

Recently developed allosteric inhibitors do not target the highly conserved PTP active site. Instead, they bind to a "tunnel-like" allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding acts as a "molecular glue," stabilizing the autoinhibited conformation and preventing SHP2 activation. This mechanism provides high specificity and avoids the challenges of targeting the conserved catalytic sites of phosphatases.

Role of SHP2 in Oncogenic Signaling Pathways

SHP2 is a critical node in multiple signaling pathways that drive tumorigenesis.

3.1 RAS-MAPK Pathway The most well-characterized function of SHP2 is the positive regulation of the RAS-MAPK pathway. Upon activation by RTKs, SHP2 is recruited to adaptor proteins like Grb2-associated binder (Gab) family proteins. SHP2 then dephosphorylates specific negative regulatory sites on these scaffolds or on RAS GTPase-activating proteins (RasGAPs), leading to sustained RAS activation (GTP-bound state). Activated RAS then triggers the kinase cascade involving RAF, MEK, and ERK, which ultimately promotes gene expression programs for cell proliferation, survival, and differentiation.

3.2 Other Signaling Pathways SHP2's role is context-dependent and it can influence other major pathways:

-

PI3K/AKT Pathway: SHP2 can either activate or inhibit the PI3K/AKT pathway depending on the cellular context.

-

JAK/STAT Pathway: SHP2 can dephosphorylate and modulate the activity of STAT proteins, thereby influencing cytokine signaling.

-

Immune Checkpoint Signaling: SHP2 is recruited by immune checkpoint receptors like PD-1. Its phosphatase activity in T-cells suppresses immune activation, suggesting that SHP2 inhibition may enhance anti-tumor immunity.

Quantitative Data on Representative SHP2 Inhibitors

The following tables summarize key quantitative data for well-studied allosteric SHP2 inhibitors, providing a benchmark for the potency and properties expected from this class of molecules.

Table 1: Biochemical and Cellular Potency of SHP2 Inhibitors

| Compound | Biochemical IC₅₀ (SHP2) | Cellular pERK Inhibition IC₅₀ | Cell Line | Reference |

|---|---|---|---|---|

| PF-07284892 | 21 nM | Low nM range | Various | |

| SHP099 | 71 nM | Not specified | Not specified | |

| TNO155 | 11 nM | Not specified | Not specified | |

| Compound 17a | 3 nM | 28 nM | KYSE520 |

| Compound 57774 | 0.8 µM | Not applicable | Not applicable | |

Table 2: Selectivity Profile of PF-07284892

| Target | Selectivity vs. SHP2 | Reference |

|---|---|---|

| SHP1 | >1,000-fold |

| 21 Other Phosphatases | >1,000-fold | |

Table 3: Preclinical Pharmacokinetic Properties of SHP2 Inhibitors

| Compound | Species | Key PK Properties | Reference |

|---|---|---|---|

| PF-07284892 | Animals | Favorable PK properties, long half-life, potential for brain penetration. |

| SHP099 | Mouse, Rat | Orally bioavailable, achieved dose-dependent plasma concentrations. | |

Table 4: In Vivo Efficacy of SHP2 Inhibitors

| Compound | Xenograft Model | Dosing | Efficacy Outcome | Reference |

|---|---|---|---|---|

| SHP099 | KYSE520 (Esophageal) | 8-75 mg/kg | Dose-dependent tumor growth inhibition. |

| PF-07284892 | Various | 30 mg/kg (in combination) | Overcame targeted therapy resistance, leading to tumor responses. | |

Key Experimental Protocols

This section provides detailed methodologies for essential assays used to characterize SHP2 inhibitors.

5.1 Biochemical SHP2 Inhibition Assay (Fluorescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant SHP2 protein.

Methodology:

-

Reagents: Recombinant SHP2 protein, a fluorogenic phosphatase substrate (e.g., DiFMUP), assay buffer.

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a microplate, add the inhibitor dilutions, recombinant SHP2 protein, and assay buffer.

-

Incubate to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader. The signal is proportional to SHP2 activity.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

5.2 Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in an intact cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Methodology:

-

Cell Culture and Treatment: Culture cells to desired confluency. Treat cells with the test inhibitor or vehicle (DMSO) control and incubate at 37°C for a defined period (e.g., 1 hour).

-

Heat Challenge: Aliquot cell suspensions into PCR tubes or plates. Apply a temperature gradient using a thermocycler for a short duration (e.g., 3 minutes). A non-heated control is included.

-

Cell Lysis: Immediately lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) at 4°C to pellet the aggregated, denatured proteins.

-

Detection: Carefully collect the supernatant (soluble protein fraction). Quantify the amount of soluble SHP2 protein using a detection method like Western Blot or an enzyme complementation assay.

-

Data Analysis: Plot the amount of soluble SHP2 against temperature for both inhibitor-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

5.3 In Vivo Xenograft Tumor Model Study

This protocol assesses the anti-tumor efficacy of a SHP2 inhibitor in a living organism.

Methodology:

-

Cell Culture and Implantation: Culture a human tumor cell line (e.g., KYSE-520). Subcutaneously implant a specific number of cells into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~200 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Prepare the inhibitor formulation. Administer the drug to the treatment groups according to a defined dose and schedule (e.g., 30 mg/kg, orally, every other day). The control group receives the vehicle.

-

Monitoring: Monitor animal body weight as a measure of toxicity. Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Endpoint and Analysis: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. Euthanize the animals, and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis like pERK levels).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) to determine efficacy.

Conclusion

SHP2 is a validated and high-interest oncogenic target. The development of allosteric inhibitors that stabilize its autoinhibited conformation represents a significant advancement in targeting PTPs with high specificity. These inhibitors have demonstrated potent biochemical and cellular activity, favorable preclinical pharmacokinetics, and promising in vivo efficacy, particularly in overcoming resistance to other targeted therapies. The experimental protocols detailed in this guide provide a robust framework for the discovery and characterization of novel SHP2 inhibitors, paving the way for new therapeutic strategies in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

Allosteric Inhibition of Shp2: A Technical Guide to the Mechanism and Analysis of Action

To the intended audience of researchers, scientists, and drug development professionals: This document provides an in-depth technical guide on the allosteric inhibition of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). Due to the lack of specific public data for "Shp2-IN-21," this guide will focus on the well-characterized and prototypical allosteric Shp2 inhibitor, SHP099 , to illustrate the principles of allosteric Shp2 inhibition, relevant experimental methodologies, and its effects on cellular signaling.

Introduction to Shp2 and Allosteric Inhibition

Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation, differentiation, and survival.[1][3][4] Dysregulation of Shp2 activity, often through gain-of-function mutations, is implicated in developmental disorders like Noonan syndrome and various cancers.

Structurally, Shp2 contains two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its basal state, Shp2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the active site of the PTP domain. Upon cellular stimulation, Shp2 is recruited to phosphorylated tyrosine residues on upstream signaling partners via its SH2 domains, leading to a conformational change that relieves this auto-inhibition and activates the phosphatase.

Allosteric inhibitors of Shp2, such as SHP099, represent a novel therapeutic strategy. Unlike traditional active-site inhibitors, allosteric modulators bind to a site distinct from the catalytic cleft. SHP099 binds to a pocket formed by the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of Shp2 and thereby preventing its activation.

Quantitative Data on Shp2 Inhibition by SHP099

The following tables summarize the quantitative data for the inhibition of Shp2 by SHP099 from various studies.

Table 1: Biochemical Inhibition of Shp2 by SHP099

| Shp2 Construct | Assay Condition | IC50 (µM) | Reference |

| Full-length, wild-type | Activated with IRS-1 phosphopeptide | 0.071 | |

| Full-length, wild-type | - | 0.690 | |

| E76K mutant | - | 2.896 | |

| D61Y mutant | - | 1.241 | |

| A72V mutant | - | 1.968 | |

| E69K mutant | - | 0.416 |

Table 2: Cellular Activity of SHP099

| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| MV4-11 | Cell Growth | - | 0.32 | |

| TF-1 | Cell Growth | - | 1.73 |

Signaling Pathways Modulated by Allosteric Shp2 Inhibition

Allosteric inhibition of Shp2 primarily impacts the Ras-MAPK signaling cascade. The following diagram illustrates the canonical pathway and the point of intervention by an allosteric inhibitor like SHP099.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Phosphatase Activity Assay

This assay measures the enzymatic activity of Shp2 in a cell-free system.

Protocol:

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.

-

Enzyme: Recombinant full-length wild-type Shp2.

-

Activating Peptide: Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide.

-

Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

-

Inhibitor: this compound (or SHP099) serially diluted in DMSO.

-

-

Assay Procedure (384-well plate format):

-

Prepare a working solution of Shp2 at a final concentration of 0.5 nM in the assay buffer.

-

To activate the wild-type Shp2, add the dually phosphorylated IRS-1 peptide to the enzyme solution at a final concentration of 500 nM and incubate for 20 minutes at room temperature.

-

Dispense the inhibitor at various concentrations into the wells.

-

Add the pre-activated Shp2 enzyme solution to the wells containing the inhibitor.

-

Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration of 10-100 µM.

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 358 nm and 450 nm, respectively.

-

-

Data Analysis:

-

Normalize the fluorescence data to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the normalized data against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein within intact cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293T) to near confluency.

-

Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

-

Thermal Shift:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of different temperatures for a short duration (e.g., 3 minutes).

-

Immediately cool the tubes on ice.

-

-

Protein Extraction and Detection:

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

-

Collect the supernatant containing the soluble proteins.

-

Detect the amount of soluble Shp2 in each sample using Western blotting with a Shp2-specific antibody or a more high-throughput method like an enzyme fragment complementation assay.

-

-

Data Analysis:

-

Quantify the amount of soluble Shp2 at each temperature for both the inhibitor-treated and vehicle-treated samples.

-

Plot the percentage of soluble Shp2 against the temperature to generate a melting curve.

-

The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

-

A positive thermal shift (increase in Tm) in the presence of the inhibitor indicates target engagement.

-

Cellular Assay for Ras-MAPK Pathway Inhibition

This assay assesses the functional consequence of Shp2 inhibition on its downstream signaling pathway.

Protocol (Western Blotting for pERK):

-

Cell Culture and Treatment:

-

Plate cells (e.g., a cancer cell line with an RTK-driven mutation) and allow them to adhere.

-

Serum-starve the cells to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with a growth factor (e.g., EGF or FGF) to activate the Ras-MAPK pathway.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK (tERK).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for pERK and tERK.

-

Normalize the pERK signal to the tERK signal for each sample.

-

A dose-dependent decrease in the pERK/tERK ratio in the inhibitor-treated samples indicates inhibition of the Ras-MAPK pathway.

-

Conclusion

Allosteric inhibition of Shp2 presents a promising therapeutic strategy for cancers and other diseases driven by hyperactive Ras-MAPK signaling. The prototypical inhibitor SHP099 has been instrumental in validating this approach. The experimental protocols detailed in this guide provide a framework for the characterization of novel allosteric Shp2 inhibitors, from initial biochemical screening to the confirmation of target engagement and cellular activity. A thorough understanding of these methodologies is critical for the continued development of this important class of targeted therapies.

References

- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of Shp2 Inhibition: An In-depth Technical Guide

A comprehensive analysis of the structural and mechanistic underpinnings of Shp2 inhibition, focusing on the allosteric modulation of this critical oncogenic phosphatase.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for a specific inhibitor designated "Shp2-IN-21" have not yielded any publicly available scientific literature or structural data. It is possible that this is an internal compound code, a less common alias, or a misnomer. This guide will therefore focus on the well-characterized, pioneering allosteric inhibitor, SHP099 , as a representative example to illustrate the principles of Shp2 inhibition. The structural and mechanistic insights derived from SHP099 are foundational to the understanding of a large class of Shp2 allosteric inhibitors.

Introduction to Shp2: A Key Signaling Node and Therapeutic Target

Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] Shp2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell growth, differentiation, and survival.[2] Dysregulation of Shp2 activity, often through gain-of-function mutations, is implicated in developmental disorders such as Noonan syndrome and various human cancers, including juvenile myelomonocytic leukemia and solid tumors.[3] This has established Shp2 as a compelling target for therapeutic intervention.

Shp2 is comprised of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its inactive, or auto-inhibited state, the N-SH2 domain physically blocks the active site of the PTP domain, preventing substrate binding.[4][5] Activation of Shp2 occurs upon binding of the SH2 domains to specific phosphotyrosine motifs on upstream signaling partners, which induces a conformational change that relieves this auto-inhibition and opens the PTP active site.

The Allosteric Inhibition of Shp2 by SHP099

The discovery of allosteric inhibitors, such as SHP099, represented a landmark in targeting phosphatases, which were long considered "undruggable." These inhibitors do not bind to the catalytic active site but rather to a novel pocket located at the interface of the N-SH2, C-SH2, and PTP domains.

Mechanism of Action

SHP099 and similar allosteric inhibitors function by stabilizing the auto-inhibited conformation of Shp2. By binding to a "tunnel-like" pocket, the inhibitor acts as a molecular glue, holding the N-SH2 domain in place over the PTP active site. This prevents the conformational change required for Shp2 activation, effectively locking the enzyme in its "off" state. This allosteric mechanism provides a high degree of selectivity for Shp2 over other phosphatases, including the closely related Shp1.

Structural Insights from X-ray Crystallography

The co-crystal structure of SHP099 in complex with Shp2 has provided a detailed understanding of its inhibitory mechanism. These studies reveal that the inhibitor sits in a pocket formed by residues from all three core domains of Shp2. This binding stabilizes the closed, inactive conformation of the enzyme.

Quantitative Analysis of Shp2 Inhibition by SHP099

The following table summarizes key quantitative data for the interaction of SHP099 with Shp2, compiled from various biochemical and cellular assays.

| Parameter | Value | Assay Type | Reference |

| Biochemical Potency | |||

| IC50 (vs. full-length Shp2) | 70 nM | DiFMUP-based phosphatase assay | (Chen et al., 2016) |

| Ki | 5.3 nM | Enzyme kinetics | (LaRochelle et al., 2018) |

| Cellular Activity | |||

| p-ERK IC50 (KYSE-520 cells) | 200 nM | Western Blot | (Chen et al., 2016) |

| Antiproliferative IC50 (M-NFS-60 cells) | 500 nM | Cell viability assay | (Chen et al., 2016) |

| Selectivity | |||

| IC50 (vs. Shp1) | >100 µM | DiFMUP-based phosphatase assay | (Chen et al., 2016) |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Shp2 inhibition. Below are representative protocols for key experiments.

Shp2 Phosphatase Activity Assay (DiFMUP-based)

This assay measures the enzymatic activity of Shp2 by detecting the dephosphorylation of a fluorogenic substrate.

-

Reagents:

-

Recombinant full-length Shp2 protein.

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

-

Assay buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.

-

Test inhibitor (e.g., SHP099) dissolved in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of the test inhibitor in DMSO.

-

Add 2.5 µL of the inhibitor solution to the wells of a 384-well plate.

-

Add 5 µL of Shp2 enzyme solution (final concentration ~0.5 nM) in assay buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of DiFMUP substrate (final concentration ~100 µM) in assay buffer.

-

Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 450 nm) over time using a plate reader.

-

Calculate the rate of reaction and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular p-ERK Inhibition Assay (Western Blot)

This assay evaluates the ability of an inhibitor to block Shp2-mediated signaling in a cellular context by measuring the phosphorylation of a downstream effector, ERK.

-

Cell Culture:

-

Culture a relevant cell line (e.g., KYSE-520, which has an activating EGFR mutation) in appropriate growth medium.

-

-

Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor for 2 hours.

-

Stimulate the cells with a growth factor (e.g., EGF) for 10 minutes to activate the MAPK pathway.

-

-

Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

-

Determine the IC50 value from the dose-response curve.

-

Visualizing Shp2 Signaling and Inhibition

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Shp2 and the mechanism of allosteric inhibition.

Shp2 Signaling Pathway

Caption: Simplified schematic of the Shp2-mediated RAS-MAPK signaling pathway.

Mechanism of Allosteric Inhibition by SHP099

Caption: Mechanism of Shp2 allosteric inhibition by SHP099.

Conclusion

The structural and mechanistic understanding of Shp2 inhibition, largely informed by studies on pioneering molecules like SHP099, has paved the way for the development of a new class of targeted cancer therapies. The allosteric mechanism of action provides high selectivity and potent inhibition of this critical signaling node. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working to further advance the field of Shp2-targeted therapeutics.

References

- 1. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]

- 4. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Pharmacodynamics of Shp2-IN-21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling pathways downstream of multiple receptor tyrosine kinases (RTKs). Its role in regulating cell growth, differentiation, and survival makes it a key player in both normal physiological processes and in the pathogenesis of various diseases, including cancer. The discovery of small molecule inhibitors of Shp2 has opened new avenues for therapeutic intervention. This technical guide provides an in-depth overview of the pharmacodynamics of Shp2 inhibitors, with a specific focus on the potent inhibitor Shp2-IN-21. Due to the limited publicly available data for this compound, this guide will also draw upon data from well-characterized SHP2 inhibitors to provide a comprehensive understanding of the pharmacodynamic profile of this class of molecules.

This compound, also identified as compound 208, has emerged as a highly potent inhibitor of Shp2 with a reported IC50 value of 3 nM.[1][2][3][4][5] Its potential application in the treatment of glioblastoma is currently under investigation.

Mechanism of Action

Shp2 inhibitors can be broadly classified into two categories based on their mechanism of action: active-site inhibitors and allosteric inhibitors. While early efforts focused on targeting the catalytic site, these inhibitors often suffered from poor selectivity and bioavailability. The breakthrough in the field came with the discovery of allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-terminal SH2 and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes Shp2 in an auto-inhibited conformation, preventing its activation.

While the specific binding mode of this compound has not been publicly disclosed, its high potency is characteristic of modern allosteric inhibitors. These inhibitors effectively block the function of Shp2 in downstream signaling cascades.

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative data for this compound and provides a comparison with other well-characterized SHP2 inhibitors.

| Compound | Target | IC50 (nM) | Assay Type | Cell-Based Activity | Reference |

| This compound (Compound 208) | SHP2 | 3 | Enzymatic Assay | Glioblastoma research application noted | |

| SHP099 | SHP2 | 70 | Enzymatic Assay | Inhibition of p-ERK in cell lines | N/A |

| RMC-4550 | SHP2 | 2.5 | Enzymatic Assay | Anti-proliferative activity in various cancer cell lines | N/A |

| TNO155 | SHP2 | 30 | Enzymatic Assay | Dose-dependent tumor growth inhibition in xenograft models | N/A |

Key Signaling Pathways Modulated by Shp2 Inhibition

Inhibition of Shp2 profoundly impacts several critical signaling pathways that are frequently dysregulated in cancer. The primary consequence of Shp2 inhibition is the suppression of the RAS-mitogen-activated protein kinase (MAPK) pathway.

RAS-MAPK Signaling Pathway

Shp2 is a crucial positive regulator of the RAS-MAPK cascade. Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2 and Gab1/2. Shp2 is recruited to these phosphorylated adaptors and dephosphorylates specific substrates, including RAS GTPase-activating protein (RasGAP) binding sites on docking proteins, thereby promoting the accumulation of active, GTP-bound RAS. This leads to the activation of the downstream RAF-MEK-ERK signaling cascade, which promotes cell proliferation, survival, and differentiation. Shp2 inhibitors block this process, leading to a reduction in phosphorylated ERK (p-ERK) levels.

PI3K/AKT Signaling Pathway

The effect of Shp2 on the PI3K/AKT pathway is context-dependent and can be either positive or negative. In some cellular contexts, Shp2 can dephosphorylate and inactivate PI3K, thereby acting as a negative regulator. However, in other settings, Shp2 can promote PI3K/AKT signaling. The net effect of Shp2 inhibition on this pathway should be empirically determined in the specific cellular system of interest.

JAK/STAT Signaling Pathway

Shp2 is also implicated in the regulation of the JAK/STAT signaling pathway, which is critical for cytokine signaling and immune responses. Shp2 can dephosphorylate and inactivate JAKs and STATs, thereby acting as a negative regulator of this pathway. Consequently, inhibition of Shp2 may lead to increased STAT phosphorylation and activation in certain contexts.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacodynamics of Shp2 inhibitors. Below are representative protocols for key experiments.

In Vitro Enzymatic Assay

Objective: To determine the direct inhibitory activity of a compound against the Shp2 phosphatase.

Materials:

-

Recombinant human Shp2 protein

-

Phosphopeptide substrate (e.g., DiFMUP)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20)

-

Test compound (e.g., this compound)

-

384-well assay plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

Add the recombinant Shp2 enzyme to the wells of the 384-well plate.

-

Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the phosphopeptide substrate to each well.

-

Monitor the dephosphorylation of the substrate by measuring the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rate as a function of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Western Blot Analysis for p-ERK Inhibition

Objective: To assess the cellular potency of a Shp2 inhibitor by measuring its effect on the phosphorylation of a key downstream target, ERK.

Materials:

-

Cancer cell line known to have activated RAS-MAPK signaling (e.g., KYSE-520)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

-

Plot the normalized p-ERK levels as a function of compound concentration to determine the cellular IC50.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro pharmacodynamic characterization of a novel Shp2 inhibitor.

Conclusion

This compound is a highly potent inhibitor of the Shp2 phosphatase. Based on its low nanomolar IC50, it holds significant promise as a chemical probe for studying Shp2 biology and as a potential therapeutic agent, particularly in diseases driven by aberrant Shp2 activity such as glioblastoma. The pharmacodynamic characterization of this compound and other inhibitors in its class relies on a combination of in vitro enzymatic and cellular assays to determine potency, selectivity, and mechanism of action. The primary downstream effect of Shp2 inhibition is the suppression of the RAS-MAPK signaling pathway, a key driver of oncogenesis. Further detailed studies are required to fully elucidate the complete pharmacodynamic profile of this compound, including its effects on other signaling pathways and its in vivo efficacy. This technical guide provides a foundational understanding for researchers and drug developers working in this exciting area of targeted therapy.

References

The Role of SHP2 Inhibition in Developmental Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Developmental disorders such as Noonan syndrome (NS) and LEOPARD syndrome are frequently linked to mutations in the PTPN11 gene, which encodes the protein tyrosine phosphatase SHP2.[1][2][3][4] These mutations often lead to a gain-of-function in SHP2, resulting in hyperactivation of the RAS/MAPK signaling pathway, a central regulator of cellular growth, differentiation, and survival.[1] This guide provides a comprehensive overview of the role of SHP2 in these disorders and explores the therapeutic potential of SHP2 inhibitors, supported by preclinical data. While specific data for "Shp2-IN-21" in developmental disorders is not publicly available, this document synthesizes findings from studies on other potent SHP2 inhibitors, offering a foundational understanding for researchers in the field.

The SHP2 Signaling Pathway in Development

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling from various receptor tyrosine kinases (RTKs). In a healthy state, SHP2 is maintained in an auto-inhibited conformation. Upon ligand binding to an RTK, SHP2 is recruited to the plasma membrane and activated. This activation allows SHP2 to dephosphorylate specific substrates, leading to the activation of downstream signaling cascades, most notably the RAS/MAPK pathway.

Signaling Pathway Diagram

Caption: Canonical SHP2 signaling pathway downstream of RTKs.

In developmental disorders like Noonan syndrome, gain-of-function mutations in PTPN11 disrupt the auto-inhibitory mechanism of SHP2, leading to its constitutive activation. This results in sustained, ligand-independent activation of the RAS/MAPK pathway, causing the various clinical manifestations of the syndrome, including cardiac defects, characteristic facial features, and short stature.

Preclinical Evidence for SHP2 Inhibition in Developmental Disorders

Several preclinical studies have demonstrated the potential of SHP2 inhibition in mitigating the phenotypes associated with Noonan syndrome. These studies utilize various SHP2 inhibitors in mouse models carrying Noonan syndrome-associated Ptpn11 mutations.

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative data from preclinical studies of SHP2 inhibitors in mouse models of Noonan Syndrome.

| Compound | Mouse Model | Dosage | Route | Key Findings | Reference |

| SHP099 | Nf1 mutant MPNST models | 75 mg/kg, q.o.d., 3 days/week | Oral gavage | Transiently reduced tumor size. | |

| PF-07284892 | Human tumor cell xenografts | 30 mg/kg, q.o.d. | Oral | Potently inhibited phosphorylated ERK with low nanomolar IC50 values. | |

| Dasatinib | NS SHP2-D61G and NSML SHP2-Y279C mice | Not specified | Not specified | Reverted hypertrophic cardiomyopathy. | |

| Sulforadex (SFX-01) | Ptpn11D61G/+ mice | Not specified | Oral | Normalized myeloproliferation indices. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of common experimental protocols used in the preclinical assessment of SHP2 inhibitors.

In Vivo Efficacy Studies in Mouse Models of Noonan Syndrome:

-

Animal Models: Typically, knock-in mouse models expressing a clinically relevant Ptpn11 mutation (e.g., D61G) are used.

-

Drug Administration: The SHP2 inhibitor is administered to the mice, often via oral gavage, at a predetermined dose and schedule. A vehicle control group is essential for comparison.

-

Phenotypic Analysis: A range of phenotypic assessments are conducted, which may include:

-

Cardiac Function: Echocardiography to measure parameters like heart rate, ejection fraction, and ventricular wall thickness.

-

Craniofacial Morphology: Micro-computed tomography (µCT) or calipers to measure craniofacial dimensions.

-

Growth: Monitoring of body weight and length.

-

Hematological Analysis: Complete blood counts to assess for myeloproliferative disease.

-

-

Biochemical Analysis: At the end of the study, tissues are harvested for biochemical analysis. This typically involves Western blotting to assess the phosphorylation status of key proteins in the RAS/MAPK pathway (e.g., ERK, MEK) to confirm target engagement and pathway inhibition.

Experimental Workflow Diagram

Caption: A typical experimental workflow for preclinical evaluation.

Mechanism of Action of Allosteric SHP2 Inhibitors

Many of the recently developed SHP2 inhibitors, such as SHP099, are allosteric inhibitors. They do not bind to the active site of the phosphatase but rather to a tunnel-like pocket formed by the N-SH2, C-SH2, and PTP domains in the inactive conformation. By binding to this pocket, the inhibitor stabilizes the auto-inhibited state of SHP2, preventing its activation and subsequent downstream signaling.

Allosteric Inhibition Diagram

Caption: Mechanism of allosteric SHP2 inhibition.

Future Directions and Conclusion

The development of SHP2 inhibitors represents a promising therapeutic strategy for developmental disorders driven by SHP2 gain-of-function mutations. Preclinical studies have consistently demonstrated that inhibiting hyperactive SHP2 can ameliorate key disease phenotypes in animal models of Noonan syndrome. While the absence of specific data on "this compound" highlights the need for broader investigation into various chemical scaffolds, the collective evidence strongly supports the continued exploration of SHP2 as a druggable target for these conditions.

Future research should focus on:

-

Long-term efficacy and safety: Assessing the effects of chronic SHP2 inhibition.

-

Genotype-specific responses: Investigating whether different PTPN11 mutations respond differently to SHP2 inhibition.

-

Combination therapies: Exploring the potential of combining SHP2 inhibitors with other targeted therapies to achieve synergistic effects.

References

- 1. Novel therapeutic perspectives in Noonan syndrome and RASopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Modeling (not so) rare developmental disorders associated with mutations in the protein-tyrosine phosphatase SHP2 [frontiersin.org]

- 3. Structure, function, and pathogenesis of SHP2 in developmental disorders and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of SHP2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical regulator of cell signaling. It plays a pivotal role in various cellular processes, including proliferation, differentiation, and survival, primarily through the RAS/ERK and PI3K/Akt signaling pathways.[1][] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of several human diseases, including Noonan syndrome, as well as various types of cancer, making it a compelling target for therapeutic intervention.[1][] This document provides detailed protocols for the in vitro evaluation of SHP2 inhibitors, using Shp2-IN-21 as a representative compound.

Mechanism of Action of SHP2